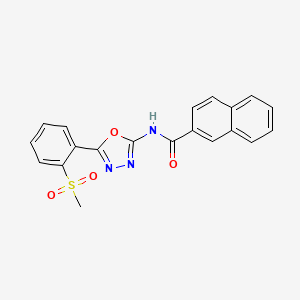

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-28(25,26)17-9-5-4-8-16(17)19-22-23-20(27-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDVVYKMUDKQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methylsulfonyl phenyl group can be introduced through a sulfonation reaction, where a phenyl ring is treated with a sulfonating agent such as chlorosulfonic acid, followed by methylation using dimethyl sulfate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds .

Scientific Research Applications

Chemistry: In chemistry, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxadiazole ring and the methylsulfonyl group contributes to its biological activity, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and performance .

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences and Functional Groups

Physicochemical Properties

- Lipophilicity : The target compound’s logP is likely lower than chlorophenyl or methoxyphenyl analogs () due to the polar methylsulfonyl group but higher than PEGylated derivatives ().

- Solubility: The methylsulfonyl group improves aqueous solubility compared to non-polar substituents (e.g., benzofuran in ) but less than PEG-conjugated compounds .

- Metabolic Stability : The 1,3,4-oxadiazole ring resists oxidative degradation better than 1,2,3-triazoles (), which may undergo ring-opening under acidic conditions .

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a naphthamide backbone substituted with an oxadiazole ring and a methylsulfonyl group. The synthesis typically involves the cyclization of hydrazides with carboxylic acids to form the oxadiazole ring, followed by electrophilic aromatic substitution to introduce the methylsulfonyl group.

Synthetic Route Overview:

- Formation of Oxadiazole Ring: Cyclization of hydrazides with carboxylic acids.

- Introduction of Methylsulfonyl Group: Electrophilic aromatic substitution.

- Coupling with Naphthamide: Final coupling using coupling reagents like carbodiimides.

This compound exhibits its biological activity through interactions with specific molecular targets. These interactions may involve:

- Enzyme Inhibition: Compounds can bind to enzymes, altering their activity.

- Signal Transduction Modulation: The compound may interfere with cellular signaling pathways.

- Cellular Process Disruption: It can affect various cellular functions depending on the biological context.

3.1 Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance:

- Insecticidal Activity: Compounds similar to this compound have shown effective lethal activity against agricultural pests such as Mythimna separate and Helicoverpa armigera, with mortality rates exceeding 70% at concentrations around 500 mg/L .

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| Compound 14q | Mythimna separate | 70 |

| Compound 14h | Helicoverpa armigera | 60 |

3.2 Antifungal Activity

The compound also displays antifungal properties:

- Fungicidal Activity: Some derivatives have shown inhibition rates of up to 77.8% against Pyricularia oryzae, indicating potential as a fungicide .

3.3 Anti-inflammatory Effects

In studies evaluating anti-inflammatory properties, certain derivatives were tested in animal models:

- Paw Edema Model: Compounds were found to reduce inflammation significantly compared to control treatments like diclofenac sodium .

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal efficacy of a series of oxadiazole derivatives against common agricultural pests. The results indicated that the presence of halogen substituents (like Cl and F) on the phenyl ring enhanced insecticidal activity significantly .

Case Study 2: Antifungal Testing

Another investigation focused on the antifungal activity against various fungal strains. Compounds demonstrated a range of inhibition rates depending on their structure, with some achieving over 75% inhibition against key pathogens in agricultural settings .

5. Conclusion

This compound shows promising biological activities across various domains including insecticidal and antifungal applications as well as potential anti-inflammatory effects. Continued research into its mechanisms and structural modifications could yield more effective derivatives for agricultural and medicinal uses.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide?

The synthesis typically involves multi-step processes:

- Cyclization : Formation of the oxadiazole ring via hydrazide intermediates under reflux in solvents like DMF or DMSO ().

- Sulfonation : Introduction of the methylsulfonyl group using methylsulfonyl chloride, requiring anhydrous conditions and catalysts such as triethylamine ().

- Coupling : Final amide bond formation between the oxadiazole and naphthamide moieties, often using carbodiimide-based coupling agents (). Reaction monitoring is performed via TLC (hexane:ethyl acetate systems), and purification involves recrystallization (ethanol) or column chromatography ().

Q. How is the compound characterized to confirm structural integrity and purity?

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.4 ppm, sulfonyl group resonance) ( ).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated vs. observed) ().

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) ().

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods ().

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria ().

- Cytotoxicity Studies : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) ().

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transfer potential (e.g., using B3LYP/6-31G* basis sets) ( ).

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for reaction site prediction ( ).

- Docking Studies : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina ().

Q. How can structural modifications resolve contradictions in bioactivity data across similar oxadiazole derivatives?

- SAR Analysis : Compare substituent effects (e.g., 2- vs. 4-methylsulfonyl positional isomers) on activity ().

- Meta-Chlorophenyl vs. Naphthamide Moieties : Evaluate how bulkier substituents alter steric hindrance and binding affinity ().

- Functional Group Replacement : Replace methylsulfonyl with pyrrolidinylsulfonyl to enhance solubility ().

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- Solvent Optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve recovery ().

- Catalyst Screening : Test Cu(OAc)₂ vs. FeCl₃ for click chemistry steps ().

- Process Monitoring : Use in-situ FTIR or HPLC to detect intermediates and minimize side reactions ().

Q. How do spectroscopic and chromatographic data resolve ambiguities in reaction pathways?

- LC-MS/MS : Track byproducts (e.g., hydrolyzed intermediates) during amide coupling ().

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex aromatic regions ( ).

- X-ray Crystallography : Confirm absolute configuration of chiral centers in derivatives ().

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar oxadiazoles?

- Standardized Assay Conditions : Control variables like cell line passage number or bacterial strain ().

- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) ().

- Counter-Screening : Test inactive derivatives against off-target enzymes to rule out false positives ().

Methodological Tables

Q. Table 1: Key Reaction Conditions for Oxadiazole Formation

| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | DMF | H₂SO₄ | 80°C | 65–75 | |

| Sulfonation | CH₂Cl₂ | Triethylamine | 0–25°C | 80–85 | |

| Amide Coupling | THF | EDC/HOBt | RT | 70–78 |

Q. Table 2: Comparative Bioactivity of Oxadiazole Derivatives

| Compound | Target IC₅₀ (µM) | Antimicrobial (MIC, µg/mL) | Reference |

|---|---|---|---|

| N-(5-(2-MeSO₂-phenyl)-oxadiazol) | COX-2: 0.45 | S. aureus: 12.5 | |

| N-(5-(3-MeSO₂-phenyl)-oxadiazol) | LOX: 1.2 | E. coli: 25.0 | |

| N-(5-(4-MeSO₂-phenyl)-oxadiazol) | HDAC: 3.8 | P. aeruginosa: 50.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.